(2-Methylquinolin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKQDADEISXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304503 | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53936-95-1 | |
| Record name | NSC165994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Methylquinolin 3 Yl Methanol and Analogues
Strategies for Quinoline (B57606) Ring System Construction as Precursors
The formation of the fundamental quinoline scaffold is the primary stage in the synthesis of (2-Methylquinolin-3-yl)methanol. Various cyclocondensation reactions have been developed for this purpose, with the Friedländer synthesis being a prominent and versatile method.
Friedländer Synthesis Approaches
The Friedländer synthesis, a classical and widely utilized method, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgnih.govorganic-chemistry.org This acid- or base-catalyzed condensation reaction leads to the formation of substituted quinolines. wikipedia.orgnih.gov
In the context of synthesizing the precursor for this compound, which is 2-methylquinoline-3-carbaldehyde (B6230870), the Friedländer approach would typically involve the condensation of a 2-aminobenzaldehyde (B1207257) with a β-ketoaldehyde or a synthetic equivalent. The general mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. Alternatively, the reaction can commence with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org
Numerous catalysts have been employed to promote the Friedländer synthesis, including both traditional acid and base catalysts, as well as more modern and efficient catalytic systems like ionic liquids and metal-organic frameworks. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzaldehyde | Ketone (with α-methylene group) | Acid or Base | Substituted Quinoline | wikipedia.orgnih.gov |
| 2-Aminobenzophenones | Acetylacetone | Basolite C 300 (MOF) | Substituted Quinoline | researchgate.net |
Other Cyclocondensation Reactions
Besides the Friedländer synthesis, other cyclocondensation methods are available for constructing the quinoline ring system. These include the Combes synthesis, which utilizes the reaction of anilines with 1,3-dicarbonyl compounds, and the Pfitzinger reaction, where isatin (B1672199) is reacted with a carbonyl compound. nih.gov Another notable method is the Vilsmeier-Haack reaction, which can be employed to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.net These precursors can then be further modified to yield the desired 2-methylquinoline (B7769805) structure. For instance, a continuous flow reaction using a Ru-Fe/γ-Al2O3 catalyst has been developed for the synthesis of 2-methylquinoline compounds from nitroarenes and ethanol (B145695)/water. rsc.org
A novel approach involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to produce quinoline-3-carboxylates. nih.gov While this method yields a carboxylate at the C-3 position, it represents a modern strategy for accessing the quinoline core, which could potentially be adapted for the synthesis of the target molecule.
Introduction of the Methanol (B129727) Moiety at C-3
Once the 2-methylquinoline-3-carbaldehyde precursor is obtained, the next crucial step is the reduction of the 3-formyl group to a hydroxymethyl (methanol) group. This transformation is typically achieved through the use of various reducing agents.
Reduction of 3-Formylquinolines
The reduction of the aldehyde functionality at the C-3 position of the quinoline ring is a standard and well-documented transformation in organic synthesis.
Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. harvard.edu The reaction is typically carried out in a protic solvent such as methanol or ethanol. harvard.edu
In the synthesis of analogues of this compound, such as (2-chloro-8-methylquinolin-3-yl)methanol (B1595823) and (2-chloro-6-methylquinolin-3-yl)methanol (B187100), sodium borohydride has been successfully employed. The reaction involves treating the corresponding 2-chloro-methylquinoline-3-carbaldehyde with sodium borohydride. nih.govnih.gov In some procedures, a catalytic amount of montmorillonite (B579905) K-10 under microwave irradiation has been used to facilitate the reduction. nih.govnih.gov The general procedure involves the reaction of the aldehyde with sodium borohydride, followed by workup to isolate the desired alcohol. nih.govnih.gov
A study on the synthesis of novel N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl} derivatives also utilized sodium borohydride for the reduction of the intermediate imine, which is formed from 2-(morpholin-4-yl)quinoline-3-carbaldehyde. humanjournals.com This further demonstrates the utility of sodium borohydride in reducing functional groups at the C-3 position of the quinoline ring.
| Starting Material | Reducing Agent | Solvent/Conditions | Product | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Sodium borohydride, Montmorillonite K-10 | Microwave (500 W), 4 min | (2-Chloro-8-methylquinolin-3-yl)methanol | nih.gov |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | Sodium borohydride, Montmorillonite K-10 | Microwave (500 W), 5 min | (2-Chloro-6-methylquinolin-3-yl)methanol | nih.gov |
| 2-(morpholin-4-yl)quinoline-3-carbaldehyde imine | Sodium borohydride | Isopropyl alcohol | N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl} derivative | humanjournals.com |
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent than sodium borohydride and is capable of reducing a wider range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.com It is typically used in aprotic solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com
While specific examples of the reduction of 2-methylquinoline-3-carbaldehyde using LiAlH4 were not found in the immediate search results, the general reactivity of LiAlH4 towards aldehydes makes it a highly suitable reagent for this transformation. masterorganicchemistry.com The reaction would involve the nucleophilic attack of a hydride ion from the AlH4- complex onto the carbonyl carbon of the aldehyde, followed by a workup step to protonate the resulting alkoxide and yield the primary alcohol, this compound. Given its high reactivity, LiAlH4 offers a potent alternative to sodium borohydride for this reduction step.
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| Aldehyde | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | Primary Alcohol | masterorganicchemistry.comsigmaaldrich.com |
| Ketone | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | Secondary Alcohol | masterorganicchemistry.com |
| Carboxylic Acid | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | Primary Alcohol | masterorganicchemistry.com |
| Ester | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | Primary Alcohol | masterorganicchemistry.com |
Multi-Step Synthesis Pathways
A prevalent multi-step strategy for synthesizing quinoline-3-carbaldehydes, the direct precursors to quinolin-3-ylmethanols, is the Vilsmeier-Haack reaction. researchgate.netrsc.orgijsr.netwikipedia.org This reaction typically begins with the acylation of a substituted aniline (B41778) to form an N-arylacetamide. researchgate.netnih.gov The acetamide (B32628) is then treated with a Vilsmeier reagent, commonly a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which facilitates a cyclization and formylation process to produce a 2-chloro-3-formylquinoline derivative. researchgate.netrsc.orgijsr.net The presence of electron-donating groups on the N-arylacetamide generally leads to good yields of the quinoline product.
The final step in this sequence is the reduction of the aldehyde group at the C-3 position. This transformation is commonly achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding (quinolin-3-yl)methanol. rsc.orgnih.govnih.gov In some procedures, the reduction is catalyzed, for instance by Montmorillonite K-10 clay under microwave irradiation. nih.govnih.govnih.gov
Alternative classical methods for constructing the initial quinoline ring system, such as the Gould-Jacobs reaction, also represent viable multi-step pathways. researchgate.net This method involves the reaction of anilines with diethyl 2-(ethoxymethylene)malonate, followed by cyclization, hydrolysis, and decarboxylation to form a 4-hydroxyquinoline. researchgate.net This intermediate can then be converted to a 4-chloroquinoline, which can be further functionalized. researchgate.net
Synthesis of Substituted this compound Analogues
The substitution patterns on the quinoline ring can be varied by starting with appropriately substituted anilines or by performing subsequent reactions on the quinoline core.
Halogenated Derivatives (e.g., (2-Chloroquinolin-3-yl)methanol)
The synthesis of halogenated quinolinylmethanols frequently utilizes the Vilsmeier-Haack reaction as a key step, which introduces a chlorine atom at the C-2 position. nih.govallresearchjournal.com
The general pathway involves:
Acylation: Reaction of a suitable aniline with an acylating agent (e.g., acetic anhydride) to form an acetanilide (B955). nih.gov
Vilsmeier-Haack Cyclization: Treatment of the acetanilide with POCl₃ and DMF to yield the 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. nih.govallresearchjournal.comresearchgate.net
Reduction: Reduction of the aldehyde to the primary alcohol using a reducing agent like sodium borohydride. nih.govnih.govnih.gov
A specific example is the synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol, which starts from 2-Chloro-6-methylquinoline-3-carbaldehyde and is reduced using sodium borohydride with a catalytic amount of Montmorillonite K-10 under microwave irradiation. nih.gov The resulting solid can be purified by column chromatography and recrystallization. nih.gov
| Precursor Aldehyde | Reducing Agent | Catalyst | Product | Reference |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | Sodium Borohydride | Montmorillonite K-10 | (2-Chloro-6-methylquinolin-3-yl)methanol | nih.gov |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Sodium Borohydride | Montmorillonite K-10 | (2-Chloro-8-methylquinolin-3-yl)methanol | nih.gov |
| 2-Chlorbenzo[h]quinoline-3-carbaldehyde | Sodium Borohydride | Montmorillonite K-10 | (2-Chlorobenzo[h]quinolin-3-yl)methanol | nih.gov |
Alkyl-Substituted Quinolinylmethanols (e.g., (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol)
The synthesis of alkyl-substituted quinolinylmethanols follows similar multi-step pathways, beginning with an appropriately alkyl-substituted aniline. For instance, the synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol involves the reduction of their corresponding carbaldehydes, which are themselves synthesized via the Vilsmeier-Haack reaction starting from p-toluidine (B81030) and o-toluidine, respectively. nih.govnih.gov
For more complex substitution patterns, such as in (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol, the synthesis can start from a pre-formed quinolinone. For example, 6-ethyl-4-methyl-2(1H)-quinolinone can be treated with phosphorus oxychloride to yield 2-chloro-6-ethyl-4-methylquinoline. While not explicitly detailed for the 3-methanol derivative, this intermediate would likely undergo formylation at the 3-position followed by reduction to yield the target alcohol.
| Starting Material | Key Intermediate | Target Compound (Example) | Reference |
| p-Toluidine | 2-Chloro-6-methylquinoline-3-carbaldehyde | (2-Chloro-6-methylquinolin-3-yl)methanol | nih.govnih.gov |
| o-Toluidine | 2-Chloro-8-methylquinoline-3-carbaldehyde | (2-Chloro-8-methylquinolin-3-yl)methanol | nih.gov |
| 6-Ethyl-4-methyl-2(1H)-quinolinone | 2-Chloro-6-ethyl-4-methylquinoline | (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol | chemicalbook.com |
Methoxylated Quinolinylmethanols
Methoxylated quinolinylmethanols are synthesized using methods analogous to those for halogenated and alkylated derivatives. The synthesis of (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, for example, is achieved by the reduction of 2-Chloro-8-methoxyquinoline-3-carbaldehyde with sodium borohydride and a catalytic amount of Montmorillonite K-10. nih.gov The precursor aldehyde is prepared from the corresponding methoxy-substituted acetanilide through the Vilsmeier-Haack reaction.
Another synthetic route to introduce a methoxy (B1213986) group involves the nucleophilic substitution of a chloro-quinoline. For instance, a 2-chloroquinoline (B121035) derivative can be refluxed with sodium methoxide (B1231860) in methanol to replace the chlorine atom with a methoxy group, yielding a 2-methoxyquinoline. google.com This could then be functionalized at the 3-position to produce the desired methanol.
| Precursor | Reagents | Product | Reference |
| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Sodium Borohydride, Montmorillonite K-10 | (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate | nih.govnih.gov |
| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Methanol | 3-benzyl-6-bromo-2-methoxyquinoline | google.com |
Iii. Chemical Reactivity and Transformation Pathways of 2 Methylquinolin 3 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in (2-Methylquinolin-3-yl)methanol is a key site for numerous chemical reactions, including oxidation, substitution to form halogenated derivatives, and formation of ethers and esters.
The hydroxyl group of this compound can be oxidized to yield either the corresponding aldehyde, 2-methyl-3-formylquinoline, or the carboxylic acid, 2-methylquinoline-3-carboxylic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions employed.
A variety of selective oxidation methods can be utilized to control the conversion of this compound to its aldehyde or carboxylic acid form.
Potassium Permanganate (KMnO4): This strong oxidizing agent can be used to oxidize primary alcohols. nih.govnih.gov The reaction conditions can be tuned to favor the formation of either the aldehyde or the carboxylic acid.
Chromium Trioxide (CrO3): As a powerful oxidizing agent, chromium trioxide, often used in the form of chromic acid, can effectively oxidize primary alcohols to carboxylic acids. organic-chemistry.orgnih.govlibretexts.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and is known for its mild conditions, which are often employed to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to carboxylic acids. organic-chemistry.org
Corey-Kim Oxidation: Similar to the Swern oxidation, the Corey-Kim oxidation uses a complex of N-chlorosuccinimide and dimethyl sulfide (B99878) to activate the alcohol for oxidation. dss.go.thwikipedia.orgalfa-chemistry.comjkchemical.com It is another effective method for the synthesis of aldehydes from primary alcohols. wikipedia.orgalfa-chemistry.com
Interactive Table: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Type |
| Potassium Permanganate | 2-Methyl-3-formylquinoline or 2-Methylquinoline-3-carboxylic acid | Oxidation |
| Chromium Trioxide | 2-Methylquinoline-3-carboxylic acid | Oxidation |
| Swern Oxidation Reagents | 2-Methyl-3-formylquinoline | Selective Oxidation |
| Corey-Kim Oxidation Reagents | 2-Methyl-3-formylquinoline | Selective Oxidation |
The hydroxyl group can be substituted by a halogen atom to form halogenated derivatives such as 3-(chloromethyl)-2-methylquinoline. This transformation is a crucial step in the synthesis of various quinoline-based compounds. For instance, 2-chloro-3-(chloromethyl)quinolines can react with terminal acetylenes in the presence of a palladium catalyst. chim.it
The hydroxyl group of this compound readily undergoes etherification and esterification reactions.
Etherification: This reaction involves the formation of an ether linkage. For example, the Williamson ether synthesis can be employed, where the alcohol is reacted with an alkyl halide in the presence of a base. researchgate.net This method can be used to synthesize a variety of ethers from this compound. organic-chemistry.org
Esterification: The reaction of this compound with a carboxylic acid or its derivative, typically in the presence of an acid catalyst, yields an ester. medcraveonline.comresearchgate.net This process can be facilitated by various methods, including the use of trimethylchlorosilane in methanol (B129727). nih.gov
The Mitsunobu reaction provides a powerful and versatile method for the conversion of alcohols, including this compound, into a wide array of other functional groups. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds with an inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org It has been successfully used for the N-alkylation of N-heterocyclic compounds with (2-chloroquinolin-3-yl)methanol (B155800). researchgate.net
Oxidation Reactions to Carbonyls and Carboxylic Acids
Reactions on the Quinoline (B57606) Core
The quinoline ring system of this compound is an aromatic heterocycle and can undergo various reactions. Quinoline itself is a versatile nucleus in organic chemistry. researchgate.net The presence of the methyl and hydroxymethyl substituents on the quinoline ring can influence its reactivity. Reactions can include electrophilic and nucleophilic substitutions on the aromatic rings, as well as reactions involving the methyl group. For example, reactions of 2-methylquinoline (B7769805) can lead to functionalization at the methyl group. osti.gov The quinoline core can also be a platform for the construction of fused heterocyclic systems. nih.gov Enzyme-mediated oxidation can also be a green and efficient strategy for the derivatization of the quinoline core. rsc.org
Nucleophilic Substitution Reactions on Derivatives
The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, for such reactions to proceed, the hydroxyl moiety must first be converted into a more reactive group, such as a halide or a tosylate, or activated in situ.
One notable example of a nucleophilic substitution reaction on a derivative of this scaffold is the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with various N-heterocyclic compounds utilizing the Mitsunobu reaction. rsc.orgresearchgate.net This reaction proceeds by activating the alcohol with a combination of triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD), which forms an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by N-heterocycles. Research has demonstrated the successful coupling of (2-chloroquinolin-3-yl)methanol with compounds like pyrazole (B372694), imidazole (B134444), and benzotriazole, affording the corresponding N-alkylated products in good yields. rsc.org
Table 1: Mitsunobu Reaction of (2-chloroquinolin-3-yl)methanol with N-Heterocycles rsc.org
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Pyrazole | 2-Chloro-3-(pyrazolin-1-ylmethyl)quinoline | 82 |
| Imidazole | 2-Chloro-3-(imidazol-1-ylmethyl)quinoline | 85 |
| Benzotriazole | 2-Chloro-3-(benzotriazol-1-ylmethyl)quinoline | 80 |
Another general pathway for nucleophilic substitution involves the initial conversion of the alcohol to the corresponding halide. For instance, treatment of this compound with thionyl chloride (SOCl₂) or a similar halogenating agent would yield (2-Methyl-3-(chloromethyl))quinoline. This chloro-derivative can then readily react with a variety of nucleophiles.
Table 2: Potential Nucleophilic Substitution Reactions of (2-Methyl-3-(chloromethyl))quinoline
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ether |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
| Amine | Ammonia (NH₃) | Primary Amine |
Electrophilic Aromatic Substitution Reactions
In the quinoline ring system, electrophilic aromatic substitution (EAS) typically occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. uop.edu.pkquimicaorganica.org The substitution pattern is directed to positions 5 and 8. uop.edu.pkpharmaguideline.com The substituents on the pyridine ring—the electron-donating methyl group at C2 and the hydroxymethyl group at C3—can modulate the reactivity of the entire ring system, but the primary directing influence for incoming electrophiles remains the fused ring structure itself.
Nitration: The nitration of quinoline derivatives generally requires vigorous conditions. For instance, the nitration of 1-methyl-2-quinolone (B133747) (a related structure) with fuming nitric acid leads to substitution at the 6-position, and under harsher conditions, dinitration at positions 3 and 6, or 6 and 8 can occur. pharmaguideline.com For this compound, nitration with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 5-nitro- and 8-nitro- derivatives. uop.edu.pk
Sulfonation: The sulfonation of 2-methylquinoline with sulfur trioxide or chlorosulfonic acid has been shown to introduce a sulfonic acid group at the 6-position. nih.gov This suggests that under appropriate conditions, this compound would also undergo sulfonation, likely at the 5- or 8-positions, with the 6-position being another possibility based on related structures. orientjchem.org
Halogenation and Friedel-Crafts Reactions: Friedel-Crafts reactions on quinoline are generally difficult because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring system towards electrophilic attack. mdpi.com If the reaction were to proceed, it would likely require harsh conditions and would be expected to occur on the benzene ring.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (2-Methyl-5-nitroquinolin-3-yl)methanol and (2-Methyl-8-nitroquinolin-3-yl)methanol |
| Sulfonation | Fuming H₂SO₄ | (3-(Hydroxymethyl)-2-methylquinolin-5-yl)sulfonic acid and (3-(Hydroxymethyl)-2-methylquinolin-8-yl)sulfonic acid |
Advanced Reaction Mechanisms
The structural features of this compound also allow for its participation in more complex transformations, including those that are stereoselective or involve catalytic pathways.
Stereoselective Transformations
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, and quinoline-containing molecules are prominent in this field. dntb.gov.uaresearchgate.net this compound can serve as a valuable scaffold for the synthesis of such chiral ligands. The hydroxymethyl group provides a convenient handle for the introduction of chiral moieties or for creating a bidentate ligand capable of forming a chiral metallic complex.
For example, a chiral derivative of this compound could be employed as a ligand in the asymmetric hydrogenation of prochiral ketones or olefins. While specific examples starting directly from this compound are not extensively documented, the principle is well-established with other quinoline-based chiral ligands. uop.edu.pkresearchgate.net An enantiomerically pure form of the ligand would coordinate to a metal center, such as ruthenium or iridium, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.
Table 4: Hypothetical Stereoselective Reduction using a Chiral Ligand Derived from this compound
| Substrate | Chiral Catalyst Precursor | Metal | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetophenone | (R)- or (S)-(2-Methylquinolin-3-yl)methanol derivative | Ruthenium | (R)- or (S)-1-Phenylethanol | High (hypothetical) |
Catalytic Pathways and Ligand Interactions
The quinoline nitrogen possesses a lone pair of electrons that can readily coordinate to transition metal centers, making quinoline derivatives effective ligands in catalysis. This compound has the potential to act as a bidentate ligand, coordinating to a metal through both the quinoline nitrogen and the oxygen of the hydroxymethyl group. This chelation can form a stable five-membered ring with the metal, enhancing the stability and modifying the reactivity of the resulting complex.
Metal complexes of quinoline derivatives have found applications in a wide range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net For instance, a palladium complex of a this compound-derived ligand could potentially catalyze Suzuki or Heck cross-coupling reactions. The ligand would stabilize the palladium center throughout the catalytic cycle, which typically involves oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination steps. The electronic and steric properties of the methyl and hydroxymethyl groups would influence the electron density at the metal center and the accessibility of the catalytic site, thereby affecting the efficiency and selectivity of the reaction.
Table 5: Potential Metal Complexes of this compound and Their Catalytic Applications
| Metal | Potential Ligand Coordination | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium (Ru) | Bidentate (N, O) | Asymmetric hydrogenation, transfer hydrogenation |
| Copper (Cu) | Bidentate (N, O) | Atom transfer radical polymerization (ATRP), Click chemistry |
Iv. Spectroscopic Characterization and Structural Elucidation of 2 Methylquinolin 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (2-Methylquinolin-3-yl)methanol, offering precise insights into the proton and carbon skeletons of the molecule.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by their electronic surroundings.
For the parent compound, this compound, the protons of the quinoline (B57606) ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons (CH₃) at the C2 position exhibit a characteristic singlet in the upfield region. The methylene (B1212753) protons (CH₂) of the methanol (B129727) group and the hydroxyl proton (OH) also show distinct signals. The exact chemical shifts and coupling constants can vary depending on the solvent used and the presence of any substituents on the quinoline ring.
In derivatives of this compound, the introduction of different functional groups leads to predictable changes in the ¹H NMR spectrum. For instance, in (2-Chloro-6-methylquinolin-3-yl)methanol (B187100), the presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the quinoline ring will alter the chemical shifts of the aromatic protons. nih.govresearchgate.net
The following table summarizes typical ¹H NMR data for this compound and some of its derivatives.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | CH₃ | ~2.7 | s | - |
| CH₂ | ~4.8 | s | - | ||
| Aromatic-H | 7.4-8.1 | m | - | ||
| (2-Chloro-6-methylquinolin-3-yl)methanol | CDCl₃ | CH₃ (at C6) | ~2.5 | s | - |
| CH₂ | ~4.9 | s | - | ||
| Aromatic-H | 7.3-8.0 | m | - | ||
| (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) | CDCl₃ | CH₃ (at C8) | ~2.7 | s | - |
| CH₂ | ~4.9 | s | - | ||
| Aromatic-H | 7.3-7.7 | m | - |
Note: The chemical shifts are approximate and can vary. 's' denotes a singlet and 'm' denotes a multiplet.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.
The carbon atoms of the quinoline ring typically resonate in the downfield region (δ 120-160 ppm). The methyl carbon (CH₃) at the C2 position appears at a characteristic upfield chemical shift. The methylene carbon (CH₂) of the methanol group also has a specific resonance. The positions of these signals are sensitive to the electronic effects of substituents on the quinoline ring.
For example, in (2-Chloro-6-methylquinolin-3-yl)methanol, the carbon attached to the chlorine atom (C2) will experience a significant downfield shift due to the electronegativity of chlorine. nih.govresearchgate.net Conversely, the carbons of the methyl-substituted ring will show slight upfield shifts.
Below is a table summarizing typical ¹³C NMR data for this compound and a derivative.
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | CH₃ | ~23 |
| CH₂ | ~62 | ||
| Quinoline C | 120-158 | ||
| (2-Chloro-6-methylquinolin-3-yl)methanol | CDCl₃ | CH₃ (at C6) | ~21 |
| CH₂ | ~60 | ||
| Quinoline C | 122-159 | ||
| C-Cl | ~150 |
Note: The chemical shifts are approximate and can vary. The broad range for quinoline carbons reflects the different chemical environments of the nine carbon atoms in the ring system.
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. It provides valuable information about the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular architecture of this compound and its derivatives. clockss.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound and its derivatives. The absorption of infrared radiation causes vibrations of the molecular bonds, and each type of bond vibrates at a characteristic frequency.
Key characteristic absorption bands in the FT-IR spectrum of this compound include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch (aromatic): Multiple sharp bands in the region of 3000-3100 cm⁻¹.
C-H Stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl and methylene groups.
C=N and C=C Stretch (quinoline ring): A series of sharp bands in the region of 1450-1650 cm⁻¹.
C-O Stretch: A strong band in the region of 1000-1250 cm⁻¹ corresponding to the alcohol C-O bond.
The following table summarizes the characteristic FT-IR absorption bands for this compound and a derivative.
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | O-H | Stretching | ~3400 (broad) |
| Aromatic C-H | Stretching | ~3050 | |
| Aliphatic C-H | Stretching | ~2950 | |
| C=N, C=C | Stretching | ~1600, ~1500 | |
| C-O | Stretching | ~1050 | |
| (2-Chloro-6-methylquinolin-3-yl)methanol | O-H | Stretching | ~3400 (broad) |
| Aromatic C-H | Stretching | ~3050 | |
| Aliphatic C-H | Stretching | ~2950 | |
| C=N, C=C | Stretching | ~1600, ~1490 | |
| C-O | Stretching | ~1040 | |
| C-Cl | Stretching | ~750 |
Note: The wavenumbers are approximate and can vary.
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline and its derivatives, Raman spectroscopy can provide detailed information about the vibrations of the aromatic ring system. bitp.kiev.ua
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. Various ionization methods are utilized to generate ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mcmaster.ca It is particularly well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often employed to increase their volatility and improve their chromatographic behavior. nih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a "fingerprint" of the molecule, with characteristic fragment ions that aid in its identification. rsc.org The mass spectra of quinoline derivatives often show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of substituents or cleavage of the quinoline ring system. mcmaster.ca
Table 1: Common Fragments in Mass Spectra of Quinoline Derivatives
| Ion Type | Description | Potential m/z for this compound |
| [M]⁺ | Molecular Ion | 173 |
| [M-H]⁺ | Loss of a hydrogen radical | 172 |
| [M-CH₃]⁺ | Loss of a methyl radical | 158 |
| [M-OH]⁺ | Loss of a hydroxyl radical | 156 |
| [M-CH₂OH]⁺ | Loss of a hydroxymethyl radical | 142 |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry and may not reflect all observed fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, non-volatile, and thermally labile molecules. rsc.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov
ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. For this compound and its derivatives, ESI-MS would typically produce protonated molecules, [M+H]⁺, in the positive ion mode. The fragmentation of these ions can be induced by collision-induced dissociation (CID) in the mass spectrometer, providing valuable structural information. nih.gov The fragmentation patterns of quinoline alkaloids in ESI-MS/MS often involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. researchgate.net
Table 2: Predicted ESI-MS Ions for a Hypothetical Derivative: (2-Methyl-6-nitroquinolin-3-yl)methanol
| Ion | m/z (Positive Mode) | Description |
| [M+H]⁺ | 219 | Protonated Molecule |
| [M+Na]⁺ | 241 | Sodium Adduct |
| [M+K]⁺ | 257 | Potassium Adduct |
| [M-H]⁻ | 217 | Deprotonated Molecule (Negative Mode) |
This table is illustrative and based on a hypothetical derivative. Actual observed ions may vary depending on the specific compound and experimental conditions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. biointerfaceresearch.com
The UV-Vis spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent used for the measurement. For this compound, the presence of the methyl and hydroxymethyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. biointerfaceresearch.com
Table 3: Representative UV-Vis Absorption Maxima for Quinoline Derivatives in Methanol
| Compound | λmax (nm) | Reference |
| Quinoline | ~226, 277, 313 | General Knowledge |
| 2-Methylquinoline (B7769805) | ~227, 280, 315 | General Knowledge |
| 4-Hydroxyquinoline | ~230, 310, 325 | General Knowledge |
This table provides approximate values for illustrative purposes. The actual λmax for this compound would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined. nih.gov
While a crystal structure for this compound itself is not available in the cited literature, the structure of a closely related derivative, (2-Chloro-6-methylquinolin-3-yl)methanol, has been reported. researchgate.netnih.gov This structure provides valuable insights into the likely conformation and intermolecular interactions of this compound. The crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol reveals a nearly planar quinoline ring system. In the crystal lattice, molecules are linked by hydrogen bonds involving the hydroxyl group, forming chains. nih.gov
Table 4: Crystallographic Data for (2-Chloro-6-methylquinolin-3-yl)methanol researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8091 (17) |
| b (Å) | 4.6387 (5) |
| c (Å) | 14.5098 (11) |
| β (°) | 96.594 (9) |
| Volume (ų) | 990.16 (17) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.393 |
V. Computational and Theoretical Investigations of 2 Methylquinolin 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of quinoline (B57606) derivatives. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical properties. windows.netscirp.org
A fundamental step in any computational study is molecular geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. nih.gov For (2-Methylquinolin-3-yl)methanol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Experimental crystal structure data for closely related compounds, such as (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) and (2-Chloro-6-methylquinolin-3-yl)methanol (B187100), show that the quinoline ring system is nearly planar. nih.govnih.gov For instance, in (2-Chloro-8-methylquinolin-3-yl)methanol, the root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the mean plane is a mere 0.017 Å. nih.gov Similarly, for (2-Chloro-6-methylquinolin-3-yl)methanol, the r.m.s. deviation is 0.026 Å. nih.govresearchgate.net These experimental findings provide an excellent reference point for validating the results of theoretical geometry optimizations on this compound. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to achieve optimized geometries that are in good agreement with experimental data for similar molecules. dergipark.org.trtandfonline.com
Understanding the electronic properties of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a critical tool in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.trresearchgate.net
Computational studies on related quinoline derivatives provide insight into what can be expected for this compound. For example, DFT calculations have been used to determine the HOMO-LUMO gap for various quinolines. A lower energy gap suggests the potential for charge transfer interactions within the molecule, which can be crucial for its biological activity. scirp.org
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Quinoline Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline | DFT/6-31+(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| 2-Chloro-7-methylquinoline-3-carbaldehyde (trans) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.75 | dergipark.org.tr |
| 2-Chloro-7-methylquinoline-3-carbaldehyde (cis) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.84 | dergipark.org.tr |
These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Chemical Shifts: Computational methods, including DFT and modern machine learning approaches, can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. nih.gov These predictions are valuable for assigning peaks in experimental spectra and for structural elucidation. For instance, the conformation of methyl groups can significantly influence their 13C chemical shifts, a principle that can be applied to the methyl group in this compound to study its orientation. nih.gov The accuracy of these predictions can be high, with some methods achieving mean absolute errors as low as 0.08 ppm for 1H shifts after fine-tuning. nih.gov
Vibrational Frequencies: Theoretical calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. mdpi.com These calculated frequencies, when scaled appropriately, can be matched with experimental Fourier-transform infrared (FTIR) and Raman spectra to provide a detailed assignment of the vibrational bands. researchgate.net Studies on methanol (B129727) (CH₃OH) show that high-level methods like CCSD(T) can yield very accurate harmonic frequencies. researchgate.netnist.govnist.gov This allows for the precise assignment of complex spectral regions, including stretches, bends, and torsions associated with the methyl and hydroxyl groups. researchgate.netresearchgate.net
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For a related compound, 2-Chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations at the B3LYP/6-311++G(d,p) level identified the S2 state transition (HOMO→LUMO) energies at 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr Such calculations for this compound would help in assigning the absorption bands observed in its experimental UV-Vis spectrum.
Computational chemistry is a powerful tool for exploring potential reaction pathways, identifying transition states, and calculating activation energies. rsc.org This provides a molecular-level understanding of reaction mechanisms. For reactions involving this compound, DFT calculations can be used to model its synthesis or its subsequent transformations.
For example, methanol itself is a versatile C1 source in organic synthesis. nih.govunimi.it Plausible mechanisms for reactions involving methanol often begin with its oxidation to formaldehyde. unimi.it A computational study of a copper-catalyzed reaction using aminoalcohols and methanol proposed a mechanism where the key step is the formation of a Cu-methanolate complex, which then generates formaldehyde. unimi.it Similar computational approaches could be employed to investigate the role of the methanol moiety in reactions of this compound, mapping out the potential energy surface to determine the most favorable reaction channels. researchgate.netmdpi.com
Reactions are typically carried out in a solvent, and computational models must account for its influence. Solvent effects can be included in theoretical calculations through either implicit or explicit models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of individual solvent molecules in the calculation.
Studies have shown that solvent polarity can significantly alter reaction pathways and activation energies. researchgate.net For example, in nucleophilic substitution reactions, increasing solvent polarity tends to decrease the activation energy for an SN1 pathway while increasing it for an SN2 pathway. researchgate.net For this compound, theoretical calculations incorporating solvent effects would be crucial for accurately predicting its properties and reactivity in solution, providing results that are more comparable to experimental conditions.
Conformational Analysis
The functional groups attached to the quinoline core of this compound, specifically the hydroxymethyl group (-CH₂OH), are not rigidly fixed and can rotate around single bonds. Conformational analysis involves identifying the different stable spatial arrangements (conformers) of the molecule and determining their relative energies.
Table 2: Conformational Differences in a Related Quinoline Derivative
| Molecule | (H)O-C-C=C(H₂) Torsion Angle | Dihedral Angle (Methyl Ester vs. Quinoline) | Reference |
|---|---|---|---|
| A | -109.7 (2)° | 63.5 (1)° | nih.gov |
| B | 10.6 (2)° | 78.1 (1)° | nih.gov |
This highlights the conformational flexibility inherent in such structures. For this compound, computational methods can be used to systematically explore the potential energy surface by rotating the C3-C(methanol) and C(methanol)-O bonds. This analysis would identify the most stable conformers and the energy barriers between them, providing a complete picture of the molecule's dynamic behavior. A computational study on 2-Chloro-7-methylquinoline-3-carbaldehyde also investigated the relative stability of its cis and trans conformers with respect to the carbonyl group. dergipark.org.tr
Tautomerism Studies in Related Quinoline Systems
While direct computational studies on the tautomerism of this compound are not extensively documented in publicly available research, significant insights can be drawn from theoretical investigations into structurally related quinoline systems. The phenomenon of tautomerism, particularly the prototropic shift between keto-enol or amino-imino forms, is a key characteristic of many heterocyclic compounds, including quinoline derivatives. The position of substituents on the quinoline ring plays a crucial role in the thermodynamic stability of the respective tautomers. helsinki.fi
A pertinent example is the study of 4-hydroxy-/4-oxo tautomerism in a series of 3-substituted 2-methyl-quinolin-4(1H)-ones. nuph.edu.uaresearchgate.net These studies have employed a combination of experimental techniques, such as 13C NMR spectroscopy, and quantum-chemical calculations to elucidate the predominant tautomeric forms in different environments. nuph.edu.uaresearchgate.net Computational methods, including the restricted Hartree-Fock method, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), have been utilized for both isolated molecules and in solution, with the latter often incorporating the Polarizable Continuum Model (PCM) to account for solvent effects. nuph.edu.uaresearchgate.netscispace.com
Research has shown that for 3-substituted 2-methyl-quinolin-4(1H)-ones, the nature of the substituent at the 3-position generally does not have a significant impact on the chemical shift of the C4 carbon in the quinolone cycle. nuph.edu.ua However, a notable exception is observed with a bromine substituent. nuph.edu.ua In dimethyl sulfoxide-d6 (DMSO-d6) solution, significant deshielding of the C4 carbon nucleus, as observed in 13C NMR spectra, strongly indicates that these derivatives predominantly exist in the 4-oxo form. nuph.edu.uaresearchgate.net The calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy tautomers differ considerably, providing a reliable criterion for assigning the correct tautomeric form. nuph.edu.uaresearchgate.net
Furthermore, computational studies on other quinoline derivatives, such as 7-hydroxy-8-(azophenyl)quinoline, have explored the possibility of multiple tautomeric forms, including long-range proton transfer. nih.govnih.gov These investigations, combining quantum-chemical calculations with UV-vis and NMR spectroscopy, reveal that the tautomeric equilibrium can be influenced by factors like solvent polarity and irradiation. nih.govbeilstein-journals.org In some instances, deprotonation at different sites of the molecule can be computationally modeled to predict the most likely deprotonated tautomer. beilstein-journals.org For example, in certain systems, the deprotonation of a phenyl OH group is energetically more favorable than the deprotonation of the tautomeric proton. beilstein-journals.org
These studies on related quinoline systems underscore the power of computational chemistry in predicting and understanding the tautomeric behavior of these molecules. The insights gained from these theoretical investigations provide a foundational understanding for predicting the potential tautomeric equilibria of this compound and other related compounds.
Table of Calculated 13C NMR Chemical Shifts for Tautomers of a Related Quinoline System
| Tautomer | Calculated Chemical Shift of C4 (ppm) |
| 4-oxo form | Significant deshielding observed |
| 4-hydroxy form | Considerably different from the 4-oxo form |
This table illustrates the principle that calculated chemical shifts can differentiate between tautomeric forms, as demonstrated in studies of 3-substituted 2-methyl-quinolin-4(1H)-ones. The significant deshielding in the 4-oxo form is a key indicator of its predominance in solution. nuph.edu.uaresearchgate.net
Vi. Derivative Chemistry and Analogues of 2 Methylquinolin 3 Yl Methanol
Synthetic Strategies for Systematically Substituted Quinolylmethanols
The synthesis of quinoline (B57606) derivatives is a well-established area of organic chemistry, with several classic named reactions providing access to the core structure. nih.gov These methods can be adapted to produce systematically substituted quinolylmethanols by using appropriately functionalized starting materials. For instance, methods like the Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, can yield substituted quinolines. taylorfrancis.com By choosing a substituted aniline (B41778), one can introduce functionalities onto the benzo portion of the quinoline ring. The subsequent aldehyde or ketone intermediate can then be manipulated to install the required hydroxymethyl group at the 3-position.
Modern synthetic methods have also been developed to offer milder conditions and greater functional group tolerance. A metal-free approach, for example, utilizes the condensation of anilines with vinyl ethers in the presence of catalytic iodine to efficiently produce 2-methylquinolines. researchgate.net Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to synthesize complex quinoline-3-carbaldehydes, which are direct precursors to quinolylmethanols upon reduction. acs.org This strategy allows for the introduction of diverse aryl or heteroaryl substituents. acs.org
The table below summarizes key synthetic strategies that can be employed or adapted to produce substituted quinolylmethanols.
| Synthetic Strategy | Reactants | Description | Relevance to (2-Methylquinolin-3-yl)methanol |
| Doebner-von Miller Reaction taylorfrancis.com | Substituted Aniline + α,β-Unsaturated Aldehyde/Ketone | Acid-catalyzed cyclization to form the quinoline ring. | Yields quinolines that can be further functionalized to introduce the 3-hydroxymethyl group. |
| Friedländer Synthesis mdpi.com | 2-Aminobenzaldehyde (B1207257)/Ketone + Compound with α-methylene group | Base- or acid-catalyzed condensation to form the quinoline ring. | Can directly form 3-substituted quinolines, which could be or lead to the hydroxymethyl group. |
| Iodine-Catalyzed Condensation researchgate.net | Substituted Aniline + Vinyl Ether | A metal-free method for synthesizing 2-methylquinolines. | Provides a direct route to the 2-methylquinoline (B7769805) core, which can then be functionalized at the 3-position. |
| Suzuki-Miyaura Cross-Coupling acs.org | Halogenated Quinoline-3-carbaldehyde + Boronic Acid | Palladium-catalyzed reaction to form C-C bonds. | Allows for late-stage functionalization of the quinoline ring before reduction of the aldehyde to the target methanol (B129727). |
Transformation to Chloromethyl and Other Halomethyl Quinoline Intermediates
The hydroxyl group of this compound is readily converted into a more reactive leaving group, such as a halide. This transformation opens up a vast number of synthetic possibilities, particularly for nucleophilic substitution reactions. The resulting 3-(halomethyl)-2-methylquinolines are valuable intermediates.
The conversion of primary alcohols to alkyl halides is a fundamental transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and phosphorus oxychloride (POCl₃) are commonly used. The use of POCl₃ for chlorination is well-documented in quinoline chemistry, often for converting hydroxyquinolines (quinolinols) into chloroquinolines. nih.govijirset.com These standard halogenating agents can be applied to this compound to produce the corresponding halomethyl derivatives.
The table below lists common reagents for this transformation.
| Reagent | Product | Reaction Type |
| Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-2-methylquinoline | Chlorination |
| Phosphorus Tribromide (PBr₃) | 3-(Bromomethyl)-2-methylquinoline | Bromination |
| Phosphorus Pentachloride (PCl₅) | 3-(Chloromethyl)-2-methylquinoline | Chlorination |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (B44618) (PPh₃) | 3-(Bromomethyl)-2-methylquinoline | Appel Reaction |
These halomethyl intermediates serve as key building blocks for introducing a variety of functional groups through reaction with nucleophiles like amines, thiols, and cyanides.
Synthesis of Nitrogen-Containing Heterocyclic Derivatives from Quinolylmethanol Precursors
The this compound scaffold is a starting point for the synthesis of more complex nitrogen-containing heterocycles, including N-alkylated derivatives, Schiff bases, and fused polycyclic systems.
The nitrogen atom of the quinoline ring can be alkylated, although this often requires initial reduction of the heterocyclic ring. An efficient one-pot method involves the transfer hydrogenation of the quinoline ring followed by N-alkylation using an alcohol as the alkylating agent. rsc.org This reaction is mediated by a Palladium/Carbon/Zinc (Pd/C/Zn) mixture and produces N-alkylated 1,2,3,4-tetrahydroquinolines with excellent yields. rsc.org While this modifies the aromaticity of the quinoline core, it represents a significant class of derivatives accessible from quinoline precursors.
Schiff bases, containing an azomethine (C=N) group, are an important class of compounds with diverse applications. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net To synthesize Schiff bases from this compound, a two-step process is employed:
Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 2-Methylquinoline-3-carbaldehyde (B6230870), using standard oxidizing agents.
Condensation: The resulting aldehyde is then reacted with a primary amine, aniline derivative, or hydrazide, often under reflux in a solvent like ethanol (B145695), to yield the Schiff base derivative. nih.govneliti.com
The synthesis of quinoline-based Schiff bases is a robust and versatile reaction, allowing for the incorporation of a wide range of substituents from the amine component. nih.gov
| Aldehyde Precursor | Amine/Hydrazide Reactant | Resulting Derivative Class | Reference |
| 2-Phenoxyquinoline-3-carbaldehyde | Acetohydrazide derivative | Hydrazone Schiff Base | nih.gov |
| 2-Quinolinecarboxaldehyde | Aniline derivatives | N-aryl Schiff Base | nih.gov |
| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | N-aryl Schiff Base | neliti.com |
The quinoline core of this compound can be used as a foundation for building fused heterocyclic systems, leading to compounds like pyrazoloquinolines and imidazoquinolines.
Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines can be achieved starting from 2-chloro-3-formylquinoline intermediates. ijirset.com These precursors, which can be derived from this compound via oxidation and chlorination, are reacted with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. The reaction proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization to form the fused pyrazole (B372694) ring. ijirset.com A variety of synthetic routes exist for the pyrazoloquinoline skeleton, often involving the condensation of a pyrazole-based component with a reactant that forms the quinoline ring, or vice-versa. mdpi.com
Imidazoquinolines: The synthesis of imidazo[4,5-c]quinolines typically requires a 3,4-diaminoquinoline intermediate. nih.gov To access such an intermediate from this compound, a multi-step synthetic sequence would be necessary. This could involve introducing a nitro group at the 4-position, followed by converting the 3-hydroxymethyl group into an amino group (e.g., via oxidation to an aldehyde, formation of an oxime, and subsequent reduction). The final step would be the reduction of the nitro group to create the 3,4-diamine, which can then be cyclized with a one-carbon source (like an orthoester) to form the fused imidazole (B134444) ring. nih.gov
Functionalization of the Quinolyl Ring System for Advanced Derivatives
Beyond modifications of the substituent groups, the quinoline ring itself can be functionalized to create advanced derivatives. Transition metal-catalyzed C-H activation is a powerful, modern strategy for the regioselective introduction of functional groups onto the quinoline scaffold. mdpi.com This approach allows for the direct formation of C-C, C-N, or C-O bonds at positions that might be difficult to access through classical methods, making it a step- and atom-economical strategy. mdpi.com
Another key strategy is the functionalization of pre-installed halogen atoms on the quinoline ring via cross-coupling reactions. researchgate.net For example, a bromo- or iodo-substituted this compound can undergo palladium-catalyzed reactions like the Suzuki-Miyaura coupling with boronic acids to introduce new aryl or alkyl groups. acs.orgresearchgate.net This method is highly versatile and widely used for creating complex molecular architectures. acs.org
| Strategy | Description | Example Reaction | Reference |
| C-H Activation | Direct functionalization of a C-H bond on the quinoline ring, typically catalyzed by a transition metal (e.g., Pd, Rh, Ir, Cu). | Rhodium-catalyzed alkenylation at the C4 position. | mdpi.com |
| Cross-Coupling | Reaction of a halo-quinoline with an organometallic reagent to form a new C-C or C-heteroatom bond. | Suzuki-Miyaura coupling of a bromoquinoline with a phenylboronic acid. | acs.orgresearchgate.net |
These advanced functionalization techniques significantly expand the chemical space accessible from the this compound core, enabling the synthesis of highly complex and diverse analogues.
Vii. Emerging Research Directions and Synthetic Utility of 2 Methylquinolin 3 Yl Methanol
(2-Methylquinolin-3-yl)methanol as a Versatile Synthetic Building Block
The functionalization of methyl-substituted aromatic compounds, or methylarenes, is a powerful strategy in organic synthesis for creating a wide array of valuable organic molecules. rsc.org this compound fits within this paradigm, serving as a versatile building block for more complex chemical architectures. Its utility stems from the presence of two key reactive sites: the quinoline (B57606) ring system and the primary alcohol (methanol) group at the 3-position.
The hydroxyl group can be readily converted into various other functional groups, such as halides, esters, ethers, and amines, or it can participate in condensation and coupling reactions. For instance, analogous quinoline methanol (B129727) compounds are often synthesized via the reduction of a corresponding aldehyde, a fundamental transformation in organic chemistry. nih.govresearchgate.net This reactivity opens pathways to a diverse range of derivatives. The quinoline nucleus itself can undergo further functionalization, including electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for extensive molecular diversification. The strategic placement of the methyl group at the 2-position and the methanol group at the 3-position influences the electronic properties and steric environment of the quinoline ring, offering specific regiochemical control in subsequent reactions.
| Reaction Type | Potential Product Class | Significance |
|---|---|---|
| Esterification | Quinoline-3-ylmethyl esters | Pro-drugs, materials with modified solubility |
| Etherification | Quinoline-3-ylmethyl ethers | Novel ligands, biologically active compounds |
| Oxidation | 2-Methylquinoline-3-carbaldehyde (B6230870) | Key intermediate for Schiff bases, further synthesis |
| Halogenation (of OH) | 3-(Halomethyl)-2-methylquinolines | Reactive intermediates for nucleophilic substitution |
Applications in Catalysis Research
The structural features of this compound make it a promising candidate for various roles in modern catalysis research, from the construction of advanced materials to participation in novel catalytic cycles.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netrsc.org The properties of a MOF are highly dependent on the geometry and functionality of its organic linkers. Recently, research has focused on creating quinoline-linked covalent organic frameworks (COFs), a related class of materials, through multi-component, metal-catalyzed reactions that utilize alcohols. researchgate.net
This compound is an excellent candidate for such applications. Its rigid quinoline backbone can provide structural integrity to the framework, while the hydroxyl group can act as a coordination site for the metal centers. Furthermore, the use of methanol as a solvent or template during MOF synthesis has been shown to influence key properties like crystal morphology and surface area. researchgate.netmdpi.com The intrinsic functionality of this compound could therefore be harnessed to design and synthesize novel MOFs with tailored pore environments and functionalities for applications in gas storage, separation, or heterogeneous catalysis.
| Potential Role in MOF Chemistry | Description | Reference |
|---|---|---|
| Organic Linker | The molecule's rigid quinoline structure and coordinating hydroxyl group can be used to build the framework. | researchgate.net |
| Functionalization | The quinoline nitrogen and hydroxyl group can serve as active sites within the MOF pores for catalysis or sensing. | researchgate.net |
| Structural Template | The molecule's specific shape could direct the formation of a particular MOF topology. | mdpi.com |
The interaction of alcohols with metal catalysts is a cornerstone of chemical synthesis. This compound could play a role in the development of next-generation catalytic systems.
Copper-Based Catalysts: Copper-catalyzed reactions are widely used for their efficiency and sustainability. Recent studies have shown that copper catalysts can activate methanol, using it as a C1 source for the synthesis of complex heterocyclic systems from substrates like aminoalcohols. unimi.itresearchgate.net Given this precedent, this compound could be investigated as a substrate in similar copper-catalyzed C-C or C-N bond-forming reactions. The quinoline moiety could act as a directing group or a bidentate ligand, coordinating with the copper center along with the hydroxyl group to facilitate unique transformations.
Pt-SnOx Catalysts: Bimetallic catalysts such as platinum-tin oxide (Pt-SnOx) are highly effective for various chemical transformations. SnOx-decorated Pt catalysts have demonstrated high efficiency in the reductive N-methylation of quinolines using methanol, where the catalyst excels at activating the O-H and C-H bonds of methanol. acs.org These catalysts are also effective in the selective conversion of polyols (sugar alcohols). rsc.org The ability of Pt-SnOx systems to activate alcohols suggests that this compound could be a valuable substrate for studying selective oxidation or dehydrogenation reactions. The quinoline ring could influence the interaction with the catalyst surface, potentially leading to high selectivity for valuable products like 2-methylquinoline-3-carbaldehyde.
| Catalytic System | Potential Application of this compound | Mechanistic Rationale |
|---|---|---|
| Copper Nanoparticles | Substrate for C-C or C-N bond formation; Ligand for catalyst stabilization. | Copper systems are known to activate alcohols for cyclization and coupling reactions. unimi.itresearchgate.net |
| Pt-SnOx Catalysts | Substrate for selective oxidation or dehydrogenation reactions. | Pt-SnOx catalysts are highly effective at activating C-H and O-H bonds in alcohols. acs.orgrsc.org |
Photophysical Properties and Optical Applications (e.g., Light Emitting Materials)
The quinoline nucleus is a well-established fluorophore, forming the core of many fluorescent dyes and sensors. Consequently, this compound is expected to exhibit interesting photophysical properties. Studies on related quinoline derivatives provide insight into its potential. For example, certain quinoline-based imidazolium (B1220033) salts absorb UV light and emit in the near-UV spectrum. mdpi.com
Furthermore, the introduction of specific functional groups can significantly tune the optical properties of the quinoline core. Trifluoromethyl-substituted quinoline Schiff bases, for instance, have been synthesized and show good fluorescence quantum yields. nih.gov The trifluoromethyl group, in particular, is noted for its ability to improve electron transport and reduce molecular stacking, which are desirable features for developing phosphorescent materials used in Organic Light Emitting Diodes (OLEDs). nih.gov
Given these findings, this compound represents a valuable platform for developing new optical materials. By chemically modifying its hydroxyl group or the quinoline ring, its absorption and emission characteristics could be fine-tuned. This makes it a promising precursor for creating novel fluorescent probes, sensors, or light-emitting materials for advanced optical applications.
| Photophysical Property | Expected Behavior for this compound | Basis for Expectation (from related compounds) |
|---|---|---|
| Absorption | Strong absorption in the UV region, typical of π-π* transitions in the quinoline ring. | Observed in various quinoline derivatives. mdpi.com |
| Emission | Fluorescence in the UV to visible range, depending on solvent and substitution. | Quinoline-phenol Schiff bases show good quantum yields. nih.gov |
| Tunability | Properties can be modified by derivatizing the hydroxyl group or the quinoline ring. | Substituent effects are well-documented for tuning fluorescence in heterocycles. nih.gov |
| Potential Application | Building block for fluorescent sensors, probes, or materials for OLEDs. | Functionalized quinolines are used in developing phosphorescent materials. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methylquinolin-3-yl)methanol, and how can its purity be validated?
- Methodological Answer : A common approach involves cyclocondensation reactions using substituted benzophenones and acetoacetate derivatives. For example, 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol with ceric ammonium nitrate (CAN) as a catalyst yield intermediates like 2-(chloromethyl)quinoline derivatives. Subsequent reduction or hydroxylation steps can produce the target alcohol. Purity is validated via silica gel column chromatography (petroleum ether/EtOAc gradients) and recrystallization from ethanol. Structural confirmation requires H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound resolved with crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DCM/hexane mixtures. Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4) and processed with SHELX software (SHELXS-97 for structure solution; SHELXL-97 for refinement). Anisotropic displacement parameters are visualized using ORTEP-III. Hydrogen bonding and packing interactions are analyzed via Mercury or PLATON .
Q. What spectroscopic techniques are critical for characterizing functional groups in this compound?
- Methodological Answer :
- FT-IR : Identifies O–H (3200–3600 cm) and C–O (1050–1250 cm) stretches.
- NMR : H NMR distinguishes methyl groups (δ 2.5–2.7 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, exchangeable with DO). C NMR confirms quinoline carbons (δ 120–160 ppm) and the methanol carbon (δ 60–70 ppm).
- UV-Vis : π→π* transitions in the quinoline ring (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic variation of catalyst loading (e.g., CAN at 5–15 mol%), solvent polarity (methanol vs. acetonitrile), and temperature (RT vs. reflux) is key. Design of Experiments (DoE) tools like response surface methodology (RSM) can model interactions. For example, higher CAN concentrations (10 mol%) in methanol at 60°C improve cyclization efficiency. Post-reaction workup with NaHCO neutralization minimizes acid-induced byproducts .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, HADDOCK) against target proteins (e.g., HIV-1 integrase) identifies binding affinities. Pharmacophore modeling (Discovery Studio) highlights critical interactions like hydrogen bonding with catalytic residues. QSAR models using Gaussian-based DFT calculations (e.g., B3LYP/6-31G*) correlate electronic properties (HOMO/LUMO, dipole moments) with antimicrobial activity .
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation) or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign coupling networks and confirm connectivity. Variable-temperature NMR (VT-NMR) at 25–80°C can stabilize conformers. Cross-validate with SC-XRD to rule out crystallographic disorder .
Q. What strategies address regioselectivity challenges in functionalizing the quinoline ring?
- Methodological Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl or Pd-catalyzed C–H activation (e.g., Fujiwara–Moritani reaction) enables selective substitution at C-4 or C-6 positions. Steric and electronic factors are modeled via DFT to predict reactivity. For example, electron-withdrawing groups at C-2 direct electrophilic substitution to C-8 .
Q. How is polymorphism analyzed in solid-state this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and hot-stage microscopy identify polymorphic transitions. Powder XRD (PXRD) patterns are compared with simulated data from SC-XRD. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, π-stacking) driving polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
